molecular formula C12H17N9O2 B11513708 2,4-di(morpholin-4-yl)-6-(2H-tetrazol-5-yl)-1,3,5-triazine

2,4-di(morpholin-4-yl)-6-(2H-tetrazol-5-yl)-1,3,5-triazine

Cat. No.: B11513708
M. Wt: 319.32 g/mol
InChI Key: JMOWLYRXMHWJFI-UHFFFAOYSA-N
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Description

2,4-BIS(MORPHOLIN-4-YL)-6-(2H-1,2,3,4-TETRAZOL-5-YL)-1,3,5-TRIAZINE is a complex organic compound that features a triazine ring substituted with morpholine and tetrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-BIS(MORPHOLIN-4-YL)-6-(2H-1,2,3,4-TETRAZOL-5-YL)-1,3,5-TRIAZINE typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution with Morpholine: The triazine ring is then reacted with morpholine under controlled conditions to introduce the morpholine groups at the 2 and 4 positions.

    Introduction of Tetrazole Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine groups.

    Reduction: Reduction reactions could potentially target the tetrazole group.

    Substitution: The triazine ring can undergo substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amines or other reduced forms.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of advanced materials due to its structural properties.

Biology

    Biological Probes: Could be used as a probe in biochemical assays due to its unique functional groups.

Medicine

    Drug Development:

Industry

    Polymer Science: May be used in the synthesis of specialized polymers with unique properties.

Mechanism of Action

The mechanism of action for 2,4-BIS(MORPHOLIN-4-YL)-6-(2H-1,2,3,4-TETRAZOL-5-YL)-1,3,5-TRIAZINE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The morpholine and tetrazole groups could play key roles in binding interactions and stability.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-(2H-1,2,3,4-tetrazol-5-yl)-1,3,5-triazine: Similar structure but with amino groups instead of morpholine.

    2,4-Bis(ethylamino)-6-(2H-1,2,3,4-tetrazol-5-yl)-1,3,5-triazine: Ethylamino groups instead of morpholine.

Uniqueness

The presence of morpholine groups in 2,4-BIS(MORPHOLIN-4-YL)-6-(2H-1,2,3,4-TETRAZOL-5-YL)-1,3,5-TRIAZINE may confer unique solubility and reactivity properties compared to similar compounds. This could make it more suitable for specific applications in catalysis or drug development.

Properties

Molecular Formula

C12H17N9O2

Molecular Weight

319.32 g/mol

IUPAC Name

4-[4-morpholin-4-yl-6-(2H-tetrazol-5-yl)-1,3,5-triazin-2-yl]morpholine

InChI

InChI=1S/C12H17N9O2/c1-5-22-6-2-20(1)11-13-9(10-16-18-19-17-10)14-12(15-11)21-3-7-23-8-4-21/h1-8H2,(H,16,17,18,19)

InChI Key

JMOWLYRXMHWJFI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C3=NNN=N3)N4CCOCC4

Origin of Product

United States

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